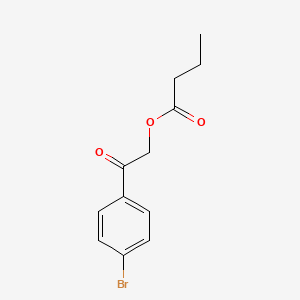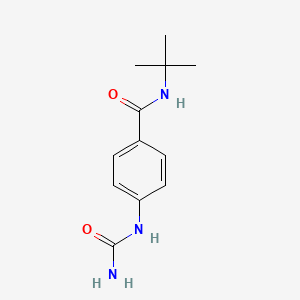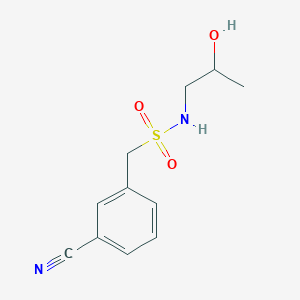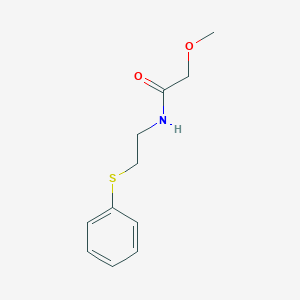![molecular formula C24H22Cl2N4O4 B14913455 3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] is a complex organic compound characterized by the presence of a piperazine ring linked to two pyrrolidinedione groups, each substituted with a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] typically involves the reaction of 1,4-piperazinediyl with 4-chlorophenyl-substituted pyrrolidinedione derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学的研究の応用
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials with specific mechanical and chemical properties.
作用機序
The mechanism by which 3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): Similar in structure but contains benzothiazole groups instead of pyrrolidinedione groups.
4,4’-(1,4-Piperazinediyl)bis-Benzaldehyde: Contains benzaldehyde groups instead of pyrrolidinedione groups.
1,4-Bis(3-aminopropyl)piperazine: Lacks the chlorophenyl and pyrrolidinedione groups, making it structurally simpler.
Uniqueness
3,3’-(1,4-Piperazinediyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione] is unique due to the presence of both the piperazine ring and the 4-chlorophenyl-substituted pyrrolidinedione groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C24H22Cl2N4O4 |
|---|---|
分子量 |
501.4 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H22Cl2N4O4/c25-15-1-5-17(6-2-15)29-21(31)13-19(23(29)33)27-9-11-28(12-10-27)20-14-22(32)30(24(20)34)18-7-3-16(26)4-8-18/h1-8,19-20H,9-14H2 |
InChIキー |
UFEOGUHWCDEDAQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)




![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)



